molecular formula C13H14F2N2O2S B2670324 1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole CAS No. 1935800-70-6

1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole

Cat. No. B2670324
CAS RN: 1935800-70-6
M. Wt: 300.32
InChI Key: HXSOWKZTOBJEQZ-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole” is a chemical compound with the CAS Number: 1935800-70-6 . It has a molecular weight of 300.33 . The IUPAC name for this compound is 1-(difluoromethyl)-2-(((3,4-dimethylphenyl)sulfonyl)methyl)-1H-imidazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14F2N2O2S/c1-9-3-4-11(7-10(9)2)20(18,19)8-12-16-5-6-17(12)13(14)15/h3-7,13H,8H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

A study by Egolf and Bilder (1994) discusses the preparation of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides through the displacement of fluoride from the 5-position of a related imidazole compound. This work highlights the nuances of chemical reactions involving imidazole derivatives, specifically the slower displacement reaction compared to similar structures like fluorothiazoles and oxazoles. The sulfides produced in their research were subsequently oxidized to sulfones using hydrogen peroxide in acetic acid, showcasing a method for manipulating the chemical structure and properties of imidazole derivatives for further applications (Egolf & Bilder, 1994).

Crystal Structure and Host for Anions

Nath and Baruah (2012) investigated an imidazole-containing bisphenol and its salts with various acids, focusing on their crystal packing and hydrogen bonding structures. This research demonstrates the potential of imidazole derivatives as versatile hosts for anions, influenced by their solid-state structures and interactions such as electrostatic N+–H···O and π···π interactions. The study provides insights into the design of materials with specific chemical and physical properties for applications in crystal engineering and material science (Nath & Baruah, 2012).

Luminescence Sensing

Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibit selective sensitivity to benzaldehyde-based derivatives. The luminescence sensing capabilities of these complexes toward specific chemicals highlight the application of imidazole derivatives in the development of fluorescence sensors, offering a pathway for the detection and analysis of volatile organic compounds in various environments (Shi et al., 2015).

Ionic Liquids and Electrolyte Additives

Chatterjee et al. (2020) reported on the synthesis and characterization of a dicationic ionic liquid derived from imidazole, exploring its use as an electrolyte additive in lithium-ion batteries. Their findings suggest that this imidazole-based ionic liquid can enhance battery life, improve cycling performance, and provide better discharge capacities, underlining the potential of imidazole derivatives in advancing energy storage technologies (Chatterjee et al., 2020).

Safety and Hazards

The safety information and MSDS for this compound can be found on the product page . For detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer .

Future Directions

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of new synthesis methods and the exploration of new applications for imidazole derivatives.

properties

IUPAC Name

1-(difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2S/c1-9-3-4-11(7-10(9)2)20(18,19)8-12-16-5-6-17(12)13(14)15/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSOWKZTOBJEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC2=NC=CN2C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole

CAS RN

1935800-70-6
Record name 1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole
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